molecular formula C10H15NO2S2 B5626141 N-cyclohexylthiophene-2-sulfonamide

N-cyclohexylthiophene-2-sulfonamide

Cat. No.: B5626141
M. Wt: 245.4 g/mol
InChI Key: BVFHYQDHIVGFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C10H15NO2S2 and its molecular weight is 245.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-cyclohexyl-2-thiophenesulfonamide is 245.05442107 g/mol and the complexity rating of the compound is 291. The solubility of this chemical has been described as 28.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S2/c12-15(13,10-7-4-8-14-10)11-9-5-2-1-3-6-9/h4,7-9,11H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFHYQDHIVGFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733616
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Structural Elucidation and Conformational Analysis of N Cyclohexylthiophene 2 Sulfonamide and Its Analogues

X-ray Crystallography Studies of N-cyclohexylthiophene-2-sulfonamide and Related Structures

X-ray crystallography has been instrumental in determining the precise solid-state structures of thiophene (B33073) sulfonamide derivatives, revealing key details about their molecular conformation and the non-covalent interactions that govern their crystal packing.

The crystal structures of various thiophene sulfonamide derivatives have been elucidated, providing a foundational understanding of their molecular geometry. nih.govnih.gov For instance, in the crystal structures of two benzothiophene (B83047) derivatives, the benzothiophene ring system is essentially planar. nih.gov In one of these structures, the thiophene ring system is nearly orthogonal to the phenyl ring attached to the sulfonyl group, with a dihedral angle of 77.7(1)°. nih.gov The bond lengths and angles are generally consistent with those observed in similar structures. nih.gov

Table 1: Selected Bond Lengths and Angles for Thiophene Sulfonamide Derivatives (Illustrative) Note: This table is illustrative and provides typical ranges for bond lengths and angles in thiophene sulfonamide derivatives based on computational studies. Actual values for this compound may vary.

ParameterBondTypical Length (Å)ParameterBondsTypical Angle (°)
Bond LengthS=O1.43 - 1.45Bond AngleO=S=O120 - 123
S-N1.63 - 1.67C-S-C (thiophene)~92
S-C (thiophene)1.72 - 1.77C-S-N105 - 108
C-C (thiophene)1.37 - 1.45S-N-C118 - 122
C=C (thiophene)1.36 - 1.38
Data derived from computational studies on thiophene sulfonamide derivatives. researchgate.net

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in crystals. nih.gov This analysis has been applied to thiophene derivatives to understand the nature and extent of various intermolecular interactions, such as H···O, H···H, H···C, and H···S contacts, which play a crucial role in the supramolecular assembly. nih.gov

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

A suite of spectroscopic techniques is routinely employed to confirm the structure of synthesized this compound and its analogues. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular framework. In ¹H NMR spectra of related sulfonamides, the proton of the sulfonamide –SO₂NH– group typically appears as a singlet. rsc.org The chemical shifts of aromatic protons provide information about the substitution pattern on the thiophene and any other aromatic rings present. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. researchgate.net For sulfonamides, the most prominent bands are the asymmetric and symmetric stretching vibrations of the SO₂ group, typically appearing in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N–H stretching vibration of the sulfonamide group is also a key diagnostic peak. rsc.org

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structural verification. researchgate.net

Table 2: Characteristic Spectroscopic Data for Thiophene Sulfonamide Derivatives (Illustrative) Note: This table provides typical spectroscopic ranges. Specific values for this compound should be determined experimentally.

TechniqueFunctional GroupCharacteristic Signal
¹H NMRSulfonamide N-HSinglet, ~8-11 ppm
Thiophene C-HMultiplets, ~6.5-8.0 ppm
Cyclohexyl C-HMultiplets, ~1.0-4.0 ppm
¹³C NMRThiophene Carbons~120-140 ppm
Cyclohexyl Carbons~24-45 ppm
IRSO₂ Asymmetric Stretch~1310-1350 cm⁻¹
SO₂ Symmetric Stretch~1140-1170 cm⁻¹
N-H Stretch~3200-3350 cm⁻¹
Data compiled from typical values for sulfonamide derivatives. rsc.orggoogle.com

Conformational Analysis and Tautomerism Studies

The conformational flexibility of this compound is primarily associated with the rotation around the S-N bond and the orientation of the cyclohexyl group. Computational studies, such as those employing Density Functional Theory (DFT), can be used to explore the potential energy surface and identify the most stable conformers. researchgate.net

For some sulfonamides, the possibility of tautomerism exists, particularly the imine-sulfonamide tautomerism. researchgate.net Theoretical calculations can be employed to investigate the relative stabilities of different tautomeric forms. researchgate.net For a series of N-(7-methyl-5,6-diphenyl-2-m-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, DFT calculations showed that the Z-sulfonimide form is more stable than other isomers. researchgate.net Such studies are crucial for understanding the intrinsic chemical properties and potential reactivity of these molecules.

Vibrational Spectroscopy Analysis and Theoretical Calculations

Vibrational spectroscopy, including both IR and Raman techniques, provides a detailed fingerprint of a molecule's vibrational modes. nih.gov When combined with theoretical calculations (e.g., DFT), a comprehensive assignment of the observed vibrational bands can be achieved. researchgate.netnih.gov

Theoretical calculations can predict the vibrational frequencies and intensities, which can then be compared with experimental spectra. researchgate.netmdpi.com This comparison helps to confirm the proposed structure and provides a deeper understanding of the nature of the chemical bonds and their vibrations. For example, the calculated vibrational spectra for a series of thiophene sulfonamide derivatives at the B3LYP/6-311G(d,p) level of theory showed good agreement with expected vibrational modes, with no imaginary frequencies, confirming the structures as true minima on the potential energy surface. researchgate.net Such analyses can also elucidate the contributions of different functional groups to specific vibrational modes through Potential Energy Distribution (PED) analysis. nih.gov

Computational Chemistry and in Silico Investigations of N Cyclohexylthiophene 2 Sulfonamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic properties and reactivity of N-cyclohexylthiophene-2-sulfonamide. These theoretical methods provide a detailed picture of the electron distribution within the molecule, which is crucial for predicting its behavior in chemical reactions and biological interactions.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is crucial for understanding the potential therapeutic applications of this compound by simulating its interaction with various biological targets.

Studies on analogous sulfonamide compounds have demonstrated their potential to interact with a range of biological targets. For example, derivatives have been docked with proteins like dihydrofolate reductase and squalene (B77637) epoxidase, which are targets for antibacterial and antifungal agents, respectively. nih.gov Thiazole-bearing thiophene (B33073) derivatives, structurally related to this compound, have been docked with breast cancer proteins (PDB ID: 2W3L) to evaluate their cytotoxic activities. nih.gov Furthermore, some benzothieno[3,2-d]pyrimidin-4-one sulfonamide thio-derivatives have shown high affinity for cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. nih.gov

Ligand-Protein Binding Mechanisms

The binding of this compound to a protein target is governed by a complex interplay of intermolecular forces. These interactions determine the stability of the ligand-protein complex and are essential for its biological effect.

In related sulfonamide-protein complexes, hydrogen bonds play a critical role. For instance, in the binding of saccharide-modified thiadiazole sulfonamides to carbonic anhydrase IX, the sulfonamide group forms strong hydrogen bonds with amino acid residues like His119 and Thr200 at the bottom of the binding cavity. mdpi.com The oxygen atoms of the sulfonamide or other functionalities can also form hydrogen bonds with residues such as Gln71 and Gln92. mdpi.com Additionally, π-π stacking interactions between the aromatic rings of the ligand and residues like His68 or His94 contribute significantly to the binding affinity. mdpi.com Hydrophobic interactions with residues such as His94, His96, Leu199, and Trp210 further stabilize the complex. mdpi.com In some cases, a coordination bond between the sulfonamide group and a zinc atom within the enzyme's active site is crucial for activity. mdpi.com

Prediction of Binding Affinities and Interactions

Computational methods are widely used to predict the binding affinity of ligands to their protein targets. This is often expressed as a binding energy or a docking score, which provides a quantitative measure of the strength of the interaction.

For example, in studies of novel sulfonamide derivatives targeting carbonic anhydrase IX, compounds with para-substituted bromine or chlorine showed high binding affinities with S-scores of -8.37 and -8.32, respectively. nih.gov The prediction of binding affinities is a challenging task, especially for charged ligands, due to the large and opposing forces of solvation and electrostatic attraction. nih.gov Blind prediction studies have shown that while alchemical free-energy calculations can predict binding affinities with a reasonable root-mean-square error, there are still sources of error, primarily related to electrostatic interactions within the protein. nih.gov For sulfonamide analogues binding to FKBP12, the energetic contributions of each oxygen atom in the sulfonamide group have been dissected, revealing that the interactions of the two oxygens are coupled and not simply additive. nih.gov

Compound/DerivativeTarget ProteinPredicted Binding Affinity (S-score/ΔG)Key Interacting Residues
Para-Bromo Sulfonamide DerivativeCarbonic Anhydrase IX-8.37Not Specified
Para-Chloro Sulfonamide DerivativeCarbonic Anhydrase IX-8.32Not Specified
Antipyrine-bearing benzothieno[3,2-d]pyrimidin-4-oneCOX-2-9.4 kcal/molNot Specified
Saccharide-modified thiadiazole sulfonamideCarbonic Anhydrase IXNot SpecifiedGln71, Gln92, His68, His94, His96, His119, Leu199, Thr200, Trp210

Molecular Dynamics Simulations for Ligand-Target Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess its stability and observe any conformational changes over time. These simulations are crucial for validating the results of molecular docking and gaining a deeper understanding of the binding process.

MD simulations have been employed to study the stability of various ligand-protein complexes. For instance, simulations of rutin (B1680289) bound to ALB and STAT1 have shown that the complexes remain compact and stable throughout the simulation, as indicated by the radius of gyration (Rg) and solvent accessible surface area (SASA) values. mdpi.com The number and persistence of intermolecular hydrogen bonds during the simulation are also monitored to assess the stability of the complex. mdpi.com In the case of saccharide-modified thiadiazole sulfonamides docked with carbonic anhydrase IX, MD simulations are used to verify the accuracy of the docking poses and confirm the stability of the interactions. mdpi.com

Prediction of Molecular Properties Relevant to Biological Activity (excluding ADMET/toxicity profiles)

Computational tools can predict various molecular properties of this compound that are relevant to its potential biological activity. These properties go beyond simple structural features and can provide insights into its behavior in a biological environment.

For sulfonamide analogues, a key finding has been the energetic contribution of each oxygen atom of the sulfonamide group to protein binding. nih.gov It was discovered that the removal of the first oxygen atom was significantly more detrimental to binding energy than the subsequent removal of the second, indicating a cooperative effect. nih.gov The stereochemistry of related sulfinamides has also been shown to influence binding preference, with different protein homologues favoring different stereoisomers. nih.gov

Cheminformatics and Virtual Screening Applications for this compound Analogues

Cheminformatics and virtual screening are powerful computational approaches used to explore large chemical libraries and identify new molecules with desired biological activities. These methods can be applied to discover novel analogues of this compound with improved properties.

Quantitative structure-activity relationship (QSAR) modeling is a key cheminformatics tool that relates the chemical structures of compounds to their biological activities. nih.gov By constructing QSAR models for antioxidant activity, researchers have been able to guide the rational design of new sulfonamide derivatives with enhanced potency. nih.gov These models can reveal key molecular properties, such as mass, polarizability, and electronegativity, that influence biological activity. excli.deexcli.de Virtual screening, often coupled with molecular docking, allows for the rapid evaluation of large numbers of compounds against a specific biological target, facilitating the discovery of new and diverse inhibitors. researchgate.net

Investigation of Biological Activities and Molecular Mechanisms

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Inhibition: Isozyme Selectivity and Binding Modes

Thiophene-based sulfonamides have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. mdpi.comnih.gov These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com There are at least 15 different CA isozymes in humans, some of which are involved in pathological conditions like glaucoma and cancer. unifi.itnih.gov

Derivatives of thiophene-2-sulfonamide (B153586) have demonstrated significant inhibitory activity against several human CA (hCA) isoforms, including hCA I, II, IX, and XII. mdpi.comresearchgate.net For instance, a series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides showed poor inhibition of the cytosolic isoform hCA I, but effectively inhibited hCA II, and the tumor-associated isoforms hCA IX and XII in the nanomolar to subnanomolar range. researchgate.net

The binding mode of these inhibitors to the CA active site is crucial for their potency and selectivity. unifi.it Generally, the sulfonamide moiety coordinates to the Zn(II) ion in the enzyme's active site. nih.gov The thiophene (B33073) ring and its substituents can then interact with various amino acid residues in the active site cavity, influencing the inhibitor's affinity and isozyme selectivity. nih.gov X-ray crystallography and molecular docking studies have been instrumental in elucidating these binding modes, revealing how different substitutions on the thiophene ring can lead to selective inhibition of certain CA isoforms. nih.govnih.govunifi.it For example, the orientation of the inhibitor within the active site can differ between isoforms, with some compounds orienting towards the hydrophobic half of the active site and others towards the hydrophilic half. researchgate.net This differential binding provides a basis for designing isoform-selective inhibitors. unifi.itnih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Thiophene-2-Sulfonamide Derivatives

Compound Type hCA I (KI, nM) hCA II (KI, nM) hCA IX (KI, nM) hCA XII (KI, nM)
5-substituted-benzylsulfanyl-thiophene-2-sulfonamides researchgate.net 683-4250 Nanomolar range Subnanomolar to nanomolar range Subnanomolar to nanomolar range
N,N′-(2,2′-Dithio-dibenzoyl)bis-sulfonamide (oxidized form) unifi.it 653 >4975 >4975 Not Determined
Reduced thiol derivative of N,N′-(2,2′-Dithio-dibenzoyl)bis-sulfonamide unifi.it 276 16 9.1 Not Determined

This table provides a summary of the inhibitory constants (KI) for different thiophene-2-sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.

Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 Specificity

Certain sulfonamide-containing compounds have been identified as selective inhibitors of cyclooxygenase-2 (COX-2). nih.govrug.nl The COX enzymes, COX-1 and COX-2, are involved in the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is an inducible enzyme often associated with inflammation and cancer. nih.gov

The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com Some clinically used COX-2 selective inhibitors, such as celecoxib (B62257) and valdecoxib, contain a primary sulfonamide moiety. rug.nl It has been proposed that the anticancer properties of these sulfonamide-based COX-2 inhibitors may be due to a dual-inhibition mechanism, targeting both COX-2 and certain tumor-associated carbonic anhydrase isoforms. rug.nl

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.gov Inhibition of urease is a therapeutic strategy for treating infections caused by ureolytic bacteria, such as Helicobacter pylori. nih.gov

Derivatives of sulfonamides have been investigated as potential urease inhibitors. researchgate.netfrontiersin.org For instance, naproxen (B1676952) conjugated with sulfanilamide, sulfathiazole, and sulfaguanidine (B1682504) demonstrated a competitive mode of urease inhibition with IC50 values in the low micromolar range. frontiersin.org Molecular docking studies have helped to identify key interactions between these inhibitors and the active site of the urease enzyme. nih.gov

Protease Inhibition (e.g., HIV Protease, Metalloproteases)

The sulfonamide functional group is a key component in a variety of protease inhibitors. nih.gov Proteases are enzymes that cleave peptide bonds in proteins and are essential for the life cycle of many viruses and for various physiological and pathological processes in humans. mdpi.com

Some clinically used HIV protease inhibitors, such as amprenavir, contain a sulfonamide moiety that is critical for their activity. nih.govnih.gov These inhibitors are designed to bind to the active site of the HIV protease, preventing it from processing viral polyproteins and thus inhibiting viral maturation. mdpi.comnih.gov

Furthermore, sulfonamide derivatives have been developed as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in tissue remodeling and cancer metastasis. nih.gov By inhibiting MMPs, these compounds have shown potential as anticancer agents. nih.gov The dual inhibition of MMPs and tumor necrosis factor-alpha converting enzyme (TACE), another important enzyme in inflammation, by sulfonamide derivatives is also being explored as a therapeutic strategy for cancer and inflammatory diseases. nih.gov

Lactoperoxidase Inhibition

Lactoperoxidase (LPO) is a heme-containing peroxidase found in milk and other mucosal secretions that plays a role in the innate immune system. medeniyet.edu.trnih.gov The inhibition of LPO can be a consequence of interactions with various compounds. nih.govresearchgate.net

Studies have investigated the effects of thiophene-2-sulfonamide derivatives on LPO activity. In one study, a series of thiophene-2-sulfonamide derivatives were evaluated for their in vitro effects on bovine milk LPO. medeniyet.edu.tr Among the tested compounds, 5-(2-thienylthio)thiophene-2-sulfonamide (B1333651) was identified as the most potent inhibitor, exhibiting competitive inhibition with an IC50 value of 3.4 nM and a Ki value of 2 ± 0.6 nM. medeniyet.edu.tr Another study on celecoxib derivatives containing a pyrazole-linked sulfonamide moiety also demonstrated LPO inhibitory activity. researchgate.net

Other Enzyme Targets for N-cyclohexylthiophene-2-sulfonamide

While a significant body of research on this compound and its derivatives focuses on their antimicrobial and anticancer properties, their interactions with other enzyme systems are also of scientific interest. Sulfonamides, as a chemical class, are known to interact with a variety of enzymes, often due to their structural similarities to endogenous molecules. nih.gov

One of the most well-documented enzyme targets for the broader sulfonamide class is carbonic anhydrase . nih.govnih.gov These enzymes are crucial for various physiological processes, and their inhibition can lead to diuretic and antiglaucoma effects. nih.gov Although specific inhibitory data for this compound against carbonic anhydrase is not detailed in the provided information, the general propensity of sulfonamides to bind to this enzyme class suggests it as a potential area for further investigation.

Additionally, some sulfonamide derivatives have been explored as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) , a key enzyme in angiogenesis, which is the formation of new blood vessels. nih.gov Inhibition of VEGFR-2 is a critical strategy in cancer therapy to cut off the blood supply to tumors. nih.gov The potential for this compound to interact with VEGFR-2 or other kinases involved in cell signaling presents another avenue for research into its molecular mechanisms.

It is important to note that the primary mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate (B1496061) synthase , an enzyme essential for folic acid synthesis in bacteria. nih.govmhmedical.com While this is a well-established target for antibacterial sulfonamides, the investigation into other enzyme interactions could reveal novel therapeutic applications for this compound and related compounds.

Antimicrobial Research (Bacterial and Fungal Strains)

The antimicrobial properties of sulfonamide derivatives, including those with a thiophene scaffold, have been a subject of extensive research. These compounds have shown promise in combating a range of microbial pathogens.

In laboratory studies, various sulfonamide derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, a series of sulfonamide-derived chromones were effective against Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Shigella flexneri (Gram-negative), Bacillus subtilis, and Staphylococcus aureus (Gram-positive). nih.gov

Derivatives of 5-bromo-N-alkylthiophene-2-sulfonamide have shown efficacy against clinically isolated New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae ST147, indicating potential against antibiotic-resistant strains. nih.gov The antibacterial activity of sulfonamides is often attributed to their ability to interfere with the synthesis of folic acid, a vital nutrient for bacterial growth and replication. nih.govnih.gov

The following table summarizes the antibacterial activity of some sulfonamide derivatives against various bacterial strains. Please note that specific data for this compound was not available in the search results, so the table presents findings for related sulfonamide compounds to illustrate the general antibacterial spectrum of this class.

Bacterial StrainGram TypeActivity of Sulfonamide Derivatives
Escherichia coliNegativeActive nih.govnih.gov
Pseudomonas aeruginosaNegativeActive nih.gov
Salmonella typhiNegativeActive nih.gov
Shigella flexneriNegativeActive nih.gov
Klebsiella pneumoniaeNegativeActive (including resistant strains) nih.gov
Bacillus subtilisPositiveActive nih.gov
Staphylococcus aureusPositiveActive nih.govnih.gov

The antifungal potential of sulfonamides has also been recognized. nih.gov Studies have shown that certain sulfonamide derivatives exhibit significant activity against a variety of fungal strains. For example, sulfonamide-derived chromones were active against Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, and Candida glabrata. nih.gov

Arylsulfonamide-type compounds have been screened against several Candida species, with some demonstrating fungistatic or fungicidal effects. nih.gov The mechanism of antifungal action may also involve the inhibition of essential metabolic pathways, similar to their antibacterial effects. nih.gov

Below is a table summarizing the antifungal activity of certain sulfonamide derivatives.

Fungal StrainActivity of Sulfonamide Derivatives
Trichophyton longifususActive nih.gov
Candida albicansActive nih.govnih.gov
Aspergillus flavusActive nih.gov
Microsporum canisActive nih.gov
Fusarium solaniActive nih.gov
Candida glabrataActive nih.govnih.gov
Candida parapsilosisActive nih.gov

The primary and most well-understood mechanism of antibacterial action for sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthase. mhmedical.comyoutube.com This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids (DNA and RNA) and some amino acids in bacteria. nih.govnih.gov By acting as a competitive inhibitor of para-aminobenzoic acid (PABA), a natural substrate for the enzyme, sulfonamides effectively halt folic acid synthesis, leading to a bacteriostatic (growth-inhibiting) effect. mhmedical.comnih.gov

While direct DNA binding is not the primary mechanism, the ultimate effect of sulfonamide action is the disruption of DNA synthesis due to the lack of necessary precursors. nih.gov This interference with a fundamental cellular process underscores the efficacy of sulfonamides as antimicrobial agents.

Antiproliferative and Anticancer Activity Research (cellular and molecular level)

Beyond their antimicrobial effects, sulfonamide derivatives have garnered significant attention for their potential as anticancer agents. nih.govnih.gov Research has explored their ability to inhibit the growth of various cancer cell lines and to understand the underlying molecular mechanisms.

Numerous studies have demonstrated that sulfonamide-containing compounds can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. nih.govnih.govnih.gov For instance, a series of cycloalkanecarboxamide derivatives with a sulfonate moiety showed broad-spectrum anticancer activity against the NCI-60 panel of human cancer cell lines. nih.gov One such compound was particularly potent against the HT29 colon cancer cell line, with an IC50 value of 4.73 µM. nih.gov

The induction of apoptosis is a key mechanism by which these compounds exert their anticancer effects. nih.govnih.gov This has been observed in various cancer cell lines, including colon cancer and leukemia. nih.govrealmofcaring.org The process of apoptosis is often triggered through the modulation of key regulatory proteins. For example, some sulfur-containing compounds have been shown to suppress anti-apoptotic genes like Bcl-2 and induce pro-apoptotic genes like Bax, as well as activate caspases, which are the executioners of apoptosis. nih.gov

The following table provides examples of the antiproliferative activity of certain sulfonamide-related compounds against cancer cell lines.

Cell LineCancer TypeEffect of Sulfonamide-Related Compounds
HT29Colon CancerGrowth inhibition and apoptosis induction nih.govnih.gov
SW620Colon CancerGrowth inhibition and apoptosis induction nih.gov
HCT116Colon CancerGrowth inhibition and apoptosis induction nih.gov
JurkatT-cell LeukemiaApoptosis induction and cell cycle arrest researchgate.net
MCF-7Breast CancerModest inhibitory effects observed with some derivatives nih.gov
T47DBreast CancerModest inhibitory effects observed with some derivatives nih.gov

Molecular Targets and Signaling Pathways

Detailed molecular targets and specific signaling pathways for this compound are not extensively elucidated in publicly available scientific literature. However, research into the broader class of sulfonamides provides insights into potential mechanisms. Many sulfonamide derivatives exert their effects by targeting key enzymes and proteins involved in various cellular processes. For instance, some sulfonamides are known to interact with carbonic anhydrases, while others may modulate the activity of kinases or transcription factors. The specific interactions of the N-cyclohexyl and thiophene moieties of the title compound would ultimately determine its precise molecular targets and subsequent impact on signaling cascades. Further focused research is required to identify the explicit molecular binding partners and the downstream signaling events modulated by this compound.

Antiviral Activity Investigations (e.g., HIV, SARS-CoV-2 related targets)

While the broader class of sulfonamides has been investigated for antiviral properties against a range of viruses, including HIV and coronaviruses, specific studies on the antiviral activity of this compound are not prominently reported. ontosight.ai The general mechanism for some antiviral sulfonamides involves the inhibition of viral enzymes crucial for replication, such as protease or reverse transcriptase. For instance, some cyclic sulfonamide derivatives have been identified as inhibitors of SARS-CoV-2. One study highlighted that the anti-HIV drug nelfinavir (B1663628) mesylate can inhibit cell fusion caused by the SARS-CoV-2 spike glycoprotein. However, without direct experimental evidence, the potential of this compound as an antiviral agent remains speculative and an area for future investigation.

Anti-inflammatory Response Modulation

The potential for this compound to modulate inflammatory responses is an area of interest, given that many sulfonamide-containing compounds exhibit anti-inflammatory properties. A common mechanism for the anti-inflammatory action of this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins. For example, the compound N-[2-(cyclohexyloxy)-4-nitrophenyl]methanesulphonamide (NS-398) is a selective inhibitor of COX-2. The structural components of this compound suggest that it could potentially interact with inflammatory targets, but specific studies are needed to confirm this and to elucidate the underlying mechanisms, which may also involve the modulation of pro-inflammatory cytokines and signaling pathways like NF-κB.

Antioxidant Activity and Oxidative Stress Mitigation

The role of this compound in mitigating oxidative stress has not been specifically documented. However, the sulfonamide scaffold is present in compounds known to possess antioxidant properties. One of the key mechanisms by which some sulfonamides exert their antioxidant effects is through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a suite of antioxidant and cytoprotective genes, helping to combat oxidative stress. The thiophene ring within this compound might also contribute to its antioxidant potential, as sulfur-containing compounds can have radical scavenging properties. Experimental validation is necessary to determine if this compound can activate the Nrf2 pathway or exert direct antioxidant effects.

Anticonvulsant Activity Research

A number of sulfonamide derivatives have been explored for their anticonvulsant activity. A primary mechanism of action for some of these compounds is the inhibition of carbonic anhydrase isoenzymes in the brain. By inhibiting these enzymes, the local pH and ion balance in the brain can be altered, leading to a reduction in neuronal hyperexcitability. While compounds like acetazolamide (B1664987) and topiramate (B1683207) are well-known examples of sulfonamide-based anticonvulsants, the specific anticonvulsant potential of this compound has not been reported. Future research could explore its ability to modulate carbonic anhydrase activity or interact with other targets relevant to seizure control, such as ion channels or neurotransmitter receptors.

Investigations into Other Potential Therapeutic Applications (e.g., antidiabetic, anti-Alzheimer's)

The therapeutic potential of this compound extends to other areas such as diabetes and Alzheimer's disease, although specific research is lacking.

Antidiabetic Potential: Some sulfonamide derivatives, like the sulfonylureas (e.g., glibenclamide), are well-established antidiabetic agents that work by stimulating insulin (B600854) secretion from pancreatic β-cells. While this compound does not belong to the sulfonylurea class, its sulfonamide core warrants investigation into its potential effects on glucose metabolism and insulin signaling pathways.

Anti-Alzheimer's Disease Potential: There is growing interest in sulfonamides as potential therapeutic agents for Alzheimer's disease. The multifaceted nature of this disease presents several potential targets for sulfonamide derivatives, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), reduction of amyloid-β (Aβ) aggregation, and modulation of neuroinflammation and oxidative stress. The Nrf2 pathway, which can be activated by some sulfonamides, is also considered a potential therapeutic target in Alzheimer's disease. Given these precedents, this compound could be a candidate for investigation in the context of Alzheimer's disease, but dedicated studies are required to assess its efficacy and mechanism of action.

Compound List

Compound Name
This compound
N-[2-(cyclohexyloxy)-4-nitrophenyl]methanesulphonamide (NS-398)
Nelfinavir mesylate
Acetazolamide
Topiramate
Glibenclamide

Interactive Data Table: Investigated Activities of Sulfonamide Derivatives

Biological ActivityGeneral Mechanism for SulfonamidesSpecific Findings for this compound
AntiviralInhibition of viral enzymes (e.g., protease, reverse transcriptase). ontosight.aiNot reported.
Anti-inflammatoryInhibition of COX-2, modulation of pro-inflammatory cytokines.Not reported.
AntioxidantActivation of the Nrf2 pathway, direct radical scavenging.Not reported.
AnticonvulsantInhibition of carbonic anhydrase isoenzymes.Not reported.
AntidiabeticStimulation of insulin secretion (sulfonylureas).Not reported.
Anti-Alzheimer'sInhibition of cholinesterases, reduction of Aβ aggregation, anti-inflammatory and antioxidant effects.Not reported.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N Cyclohexylthiophene 2 Sulfonamide Derivatives

Correlating Structural Modifications on Thiophene (B33073) and Cyclohexyl Moieties with Biological Potency and Selectivity

The biological activity of N-cyclohexylthiophene-2-sulfonamide derivatives is intrinsically linked to the chemical nature and substitution patterns of both the thiophene ring and the N-cyclohexyl group. While specific research focusing exclusively on this compound is not extensively available, the broader class of thiophene sulfonamides has been studied as inhibitors of various enzymes, providing valuable insights into their structure-activity relationships (SAR). nih.govresearchgate.net

The thiophene ring, a sulfur-containing heterocycle, serves as a crucial pharmacophore in many biologically active compounds. researchgate.net Its electronic properties and ability to engage in various intermolecular interactions are key to its function. Modifications to the thiophene ring, such as the introduction of substituents at different positions, can significantly modulate the biological potency and selectivity of the molecule. For instance, in a series of 2-(benzoylaminomethyl)thiophene sulfonamide inhibitors of c-Jun N-terminal kinases (JNKs), the thiophene core was found to be instrumental in maintaining potency. mdpi.com

The N-cyclohexyl group, an alicyclic substituent on the sulfonamide nitrogen, primarily influences the lipophilicity and steric profile of the molecule. The size and conformational flexibility of the cyclohexyl ring can dictate how the molecule fits into the binding pocket of a target protein. In a study of 4β-substituted sulfonamide derivatives of epipodophyllotoxin, it was observed that derivatives bearing an aliphatic side chain, which would include a cyclohexyl group, exhibited increased cytotoxicity compared to those with aromatic rings at the same position. nih.gov This suggests that the non-planar, bulky nature of the cyclohexyl group can be advantageous for certain biological targets.

Furthermore, the sulfonamide linker itself plays a critical role. The nitrogen atom of the sulfonamide can act as a hydrogen bond donor, a feature often crucial for anchoring the ligand to the active site of an enzyme. nih.gov The acidity of the sulfonamide proton, which is influenced by the electronic nature of the substituents on both the thiophene ring and the nitrogen, can also impact the ionization state of the molecule and its binding affinity. nih.gov

A crystal structure of a related compound, N-cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide, highlights the potential for this scaffold to be developed as a ligand for the CB2 receptor, suggesting a role in modulating inflammatory responses. qub.ac.uknih.govnih.gov The specific interactions observed in this crystal structure, including intramolecular and intermolecular hydrogen bonds, underscore the importance of the spatial arrangement of functional groups for biological activity. qub.ac.uk

Table 1: General SAR Observations for Thiophene Sulfonamide Derivatives

Molecular MoietyModificationGeneral Impact on Activity
Thiophene Ring Substitution PatternModulates electronic properties and binding interactions.
Introduction of specific substituentsCan enhance potency and selectivity for target enzymes. mdpi.com
N-Cyclohexyl Group Presence of alicyclic ringIncreases lipophilicity and provides steric bulk.
ConformationInfluences fit within the target's binding pocket.
Sulfonamide Linker N-H groupActs as a key hydrogen bond donor. nih.gov
Acidity of N-H protonAffects ionization state and binding affinity. nih.gov

Rational Design Principles for Enhanced Activity and Specificity

The rational design of more potent and selective this compound derivatives hinges on a thorough understanding of the SAR principles outlined above. The goal is to strategically modify the lead compound to optimize its interactions with the intended biological target while minimizing off-target effects.

One key principle is scaffold hopping and substituent manipulation . By retaining the core thiophene-sulfonamide scaffold, which is known to be biologically active, medicinal chemists can explore a wide range of substituents on both the thiophene and cyclohexyl rings. For example, based on the finding that aliphatic N-substituents can increase cytotoxicity in certain contexts, a library of N-alicyclic sulfonamides could be synthesized to identify the optimal ring size and substitution pattern for a given target. nih.gov

Structure-based drug design is another powerful approach, contingent on the availability of a three-dimensional structure of the target protein. By visualizing how a lead compound like this compound fits into the active site, researchers can identify opportunities for improvement. For instance, if a hydrophobic pocket is not fully occupied by the cyclohexyl ring, introducing a larger or more lipophilic substituent at a specific position on the ring could enhance binding affinity. Conversely, if a polar residue is nearby, introducing a hydrogen-bond donor or acceptor on the cyclohexyl or thiophene ring could lead to a more potent inhibitor.

The principle of bioisosteric replacement can also be applied. This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, the thiophene ring could potentially be replaced with other five-membered heterocycles to explore different electronic distributions and interaction capabilities.

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known target structure, ligand-based drug design methods, such as pharmacophore modeling, become invaluable. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a particular biological target.

To develop a pharmacophore model for this compound derivatives, a set of known active and inactive analogs would be required. By comparing the conformational and electronic properties of these molecules, common features essential for activity can be identified. For sulfonamide-containing compounds, these features often include hydrogen bond donors (from the sulfonamide N-H), hydrogen bond acceptors (from the sulfonyl oxygens), hydrophobic regions (like the cyclohexyl ring), and aromatic centers (the thiophene ring). nih.gov

Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen virtual compound libraries for new molecules that match the pharmacophoric features. This approach can significantly accelerate the discovery of novel and structurally diverse lead compounds. For instance, a pharmacophore model derived from a series of sulfonamide chalcone (B49325) derivatives was successfully used to identify new alpha-glucosidase inhibitors. nih.gov A similar strategy could be employed for this compound analogs to discover compounds with desired biological activities.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov These models can then be used to predict the activity of newly designed compounds before they are synthesized, thereby prioritizing the most promising candidates.

For a series of this compound analogues, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be broadly categorized as:

Electronic descriptors: such as partial atomic charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Steric descriptors: which describe the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic descriptors: like the partition coefficient (logP), which quantifies the lipophilicity of the molecule.

Topological descriptors: which are numerical representations of the molecular structure.

Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates a combination of these descriptors with the observed biological activity (e.g., IC₅₀ values).

A successful QSAR model can provide valuable insights into the key structural features that govern the activity of this compound derivatives. For example, a QSAR study on a series of thiophene analogs as anti-inflammatory agents revealed the dominant role of electronic properties in modulating their activity. nih.gov Similarly, a QSAR analysis of aryl sulfonamide derivatives as Mcl-1 inhibitors highlighted the importance of both 2D and 3D descriptors in predicting activity. qub.ac.uk Such models can guide the rational design of new analogues with enhanced potency.

Advanced Research Topics and Future Directions in N Cyclohexylthiophene 2 Sulfonamide Research

Development of Hybrid Molecules and Conjugates Incorporating N-cyclohexylthiophene-2-sulfonamide Scaffolds

The strategic design of hybrid molecules, which combine two or more pharmacophores, has emerged as a powerful approach in drug discovery to enhance therapeutic efficacy and overcome drug resistance. The this compound scaffold is a promising candidate for such molecular hybridization. By linking this moiety with other biologically active fragments, researchers can create novel chemical entities with potentially synergistic or multi-target activities.

For instance, the sulfonamide group is a well-established pharmacophore known for its diverse biological activities, including antimicrobial and anticancer properties. The thiophene (B33073) ring, a privileged structure in medicinal chemistry, is present in numerous FDA-approved drugs and contributes to their therapeutic effects. The combination of these two components in this compound provides a solid foundation for developing hybrid molecules.

A common strategy involves conjugating the this compound core with other known bioactive scaffolds. One such example is the creation of sulfonamide-chalcone hybrids. Chalcones are precursors to flavonoids and are known for their broad spectrum of biological activities. A study on the synthesis of a series of sulfonamide-chalcone hybrids demonstrated their potential as antileishmanial agents, with some compounds showing high activity against intracellular amastigotes and a good selectivity index. nih.gov This approach highlights the potential of using the sulfonamide scaffold as a building block for creating more complex and potent therapeutic agents.

The following table showcases examples of hybrid molecules synthesized from sulfonamide scaffolds and their observed biological activities, illustrating the potential of this strategy.

Hybrid ScaffoldTarget Organism/Cell LineBiological ActivityReference
Sulfonamide-ChalconeLeishmania amazonensisAntileishmanial (IC50 = 1.72-3.19 µM) nih.gov

Application in Chemical Biology Probes and Target Identification

Chemical biology probes are essential tools for dissecting complex biological processes and identifying the molecular targets of bioactive compounds. The this compound scaffold possesses properties that make it an attractive candidate for the design of such probes. Its relatively simple structure allows for the straightforward introduction of reporter tags, such as fluorescent dyes or affinity labels, which are necessary for visualizing and isolating protein targets.

The process of target identification is a critical and often challenging step in drug discovery. Chemical genetics, a field that utilizes small molecules to modulate protein function, offers a powerful approach to uncover new drug targets. Phenotypic screens, where libraries of compounds are tested for their ability to induce a specific cellular phenotype, can identify bioactive molecules. However, the subsequent identification of the protein target of these "hit" molecules is a major bottleneck.

This is where well-designed chemical probes based on scaffolds like this compound can play a pivotal role. By functionalizing the core structure with a photoreactive group and an affinity tag, researchers can perform photo-affinity labeling experiments to covalently link the probe to its binding partners in a cellular context. Subsequent proteomic analysis can then identify these interacting proteins, thus revealing the molecular target.

The selection and validation of high-quality chemical probes are crucial for generating reliable biological insights. A good chemical probe should exhibit high potency and selectivity for its intended target.

Environmental Chemistry and Degradation Studies of Sulfonamide Compounds

The widespread use of sulfonamides in human and veterinary medicine has led to their detection in various environmental compartments, raising concerns about their potential ecological impact. Understanding the environmental fate and degradation of these compounds is crucial for assessing their risks and developing remediation strategies.

Sulfonamides can enter the environment through various pathways, including wastewater treatment plant effluents and agricultural runoff. Once in the environment, they can undergo a range of transformation processes, including chemical and biological degradation.

Chemical Degradation:

Chemical degradation of sulfonamides can be initiated by reactive oxygen species such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), as well as by processes like photolysis. Studies have shown that the degradation rates and pathways are highly dependent on factors like pH and the specific chemical structure of the sulfonamide. The primary transformation pathways often involve the modification of the amino group (-NH₂) and the cleavage of the sulfonamide bridge (-SO₂-NH-). nih.gov

Biological Degradation:

Microorganisms, including bacteria, fungi, and algae, can play a significant role in the degradation of sulfonamides. nih.gov Enzymes such as oxidoreductases can catalyze the breakdown of these compounds. nih.gov The biodegradability of sulfonamides can vary greatly depending on the substituent groups on the molecule. For thiophene-based compounds, recent research on novel thiophene-based surfactants has shown that they can exhibit medium-to-high biodegradation potential. nih.gov This suggests that the thiophene ring in this compound might be amenable to microbial degradation.

The following table summarizes the key degradation pathways for sulfonamides in the environment.

Degradation TypeKey ProcessesInfluencing FactorsReference
ChemicalOxidation (by •OH, SO₄•⁻), PhotolysispH, Presence of Oxidants nih.gov
BiologicalEnzymatic degradation (by oxidoreductases)Microbial community, Compound structure nih.gov

Emerging Methodologies in the Study of this compound

The study of this compound and related compounds is benefiting from the continuous development of advanced analytical and computational techniques. These emerging methodologies are providing unprecedented insights into their synthesis, biological activity, and mechanism of action.

Advanced Synthesis and Screening Techniques:

Modern synthetic chemistry is enabling the rapid and efficient creation of diverse libraries of this compound analogs. High-throughput screening (HTS) platforms allow for the rapid evaluation of these compounds against a wide range of biological targets, accelerating the discovery of new lead molecules.

Computational Approaches:

In silico methods, such as molecular docking and molecular dynamics simulations, are becoming indispensable tools in sulfonamide research. These computational techniques can predict how a molecule like this compound might bind to a specific protein target, providing valuable information for rational drug design. For example, in the study of sulfonamide-chalcone hybrids, molecular docking was used to predict the binding mode of the most active compounds within the active site of a target enzyme from Leishmania amazonensis. nih.gov

"Omics" Technologies:

The application of "omics" technologies, such as genomics, proteomics, and metabolomics, is revolutionizing our understanding of how small molecules affect biological systems. By analyzing the global changes in gene expression, protein levels, or metabolite profiles in response to treatment with this compound, researchers can gain a comprehensive view of its mechanism of action and identify potential off-target effects.

Challenges and Opportunities in the Field of Sulfonamide-Based Chemical Biology

The field of sulfonamide-based chemical biology is presented with both significant challenges and exciting opportunities. Overcoming these hurdles will be key to unlocking the full therapeutic and scientific potential of compounds like this compound.

Challenges:

Target Deconvolution: A primary challenge remains the efficient and accurate identification of the molecular targets of novel sulfonamide-based bioactive compounds discovered through phenotypic screening.

Selectivity: Achieving high selectivity for the intended target while minimizing off-target effects is a constant challenge in drug discovery and chemical probe development.

Drug Resistance: The emergence of resistance to existing sulfonamide drugs necessitates the development of new compounds with novel mechanisms of action.

Opportunities:

Exploring New Chemical Space: The this compound scaffold represents a largely unexplored area of chemical space, offering the potential to discover compounds with novel biological activities.

Multi-Targeting Ligands: The development of hybrid molecules based on this scaffold provides an opportunity to create multi-targeting agents that could be more effective against complex diseases like cancer.

Innovative Probe Design: There is a significant opportunity to design and synthesize sophisticated chemical probes based on this compound for use in advanced chemical biology research, leading to a deeper understanding of fundamental biological processes.

Q & A

Q. What synthetic routes are recommended for preparing N-cyclohexylthiophene-2-sulfonamide, and what parameters critically influence reaction yield?

Methodological Answer: The synthesis typically involves sulfonylation of a thiophene precursor followed by cyclohexylamine substitution. Key steps include:

  • Sulfonation : Reacting thiophene derivatives with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
  • Amine Coupling : Using N-cyclohexylamine in anhydrous dichloromethane with a base (e.g., triethylamine) to facilitate nucleophilic substitution .
  • Yield Optimization : Reaction time (12–24 hours), stoichiometric ratios (1:1.2 thiophene-sulfonyl chloride to amine), and purification via recrystallization (ethanol/water) are critical .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR (δ 7.5–6.8 ppm for thiophene protons; δ 3.1–1.2 ppm for cyclohexyl groups) and 13^{13}C NMR (δ 140–125 ppm for aromatic carbons) confirm structural integrity .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 296.408) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

Q. How do intramolecular hydrogen bonds in this compound derivatives influence conformational stability, and what methods resolve these interactions?

Methodological Answer: Intramolecular N–H⋯O hydrogen bonds (e.g., between sulfonamide and nitro groups) restrict rotational freedom, stabilizing specific conformers. Techniques include:

  • X-ray Crystallography : Resolves bond lengths (e.g., 2.89 Å for N–H⋯O) and disorder (e.g., O4 occupancy ratios) .
  • DFT Calculations : Predicts energetically favorable conformers using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Variable-Temperature NMR : Monitors dynamic behavior in solution (e.g., coalescence temperatures for rotamers) .

Data Contradiction Analysis :
Discrepancies between crystallographic (static) and NMR (dynamic) data may arise from solvent effects or temperature. Cross-validate using molecular dynamics simulations .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives, particularly in polymorphic systems?

Methodological Answer:

  • Multi-Technique Validation : Combine powder XRD, DSC, and solid-state NMR to identify polymorphs .
  • Crystallographic Refinement : Use SHELXL to model disorder (e.g., split occupancies for disordered oxygen atoms) .
  • Batch-to-Batch Reproducibility : Document solvent (e.g., ethanol vs. DMF) and cooling rates during crystallization to control polymorphism .

Case Study :
In N-cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide, O4 disorder (57.8:42.2 occupancy) was resolved via Hirshfeld surface analysis, confirming intermolecular H-bonds dominate packing .

Q. What computational strategies predict the bioactivity of this compound analogs targeting CB2 receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with CB2 receptor crystal structures (PDB: 5ZTY) to assess binding affinity .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ constants) with IC50_{50} values from in vitro assays .
  • ADMET Prediction : SwissADME evaluates logP (2.1–3.5) and BBB permeability to prioritize candidates .

Q. Notes for Replicability :

  • Synthetic Protocols : Always report solvent grades, drying methods (e.g., molecular sieves), and inert atmosphere conditions .
  • Data Archiving : Deposit crystallographic data in the Cambridge Structural Database (CSD) for public access .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexylthiophene-2-sulfonamide
Reactant of Route 2
N-cyclohexylthiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.